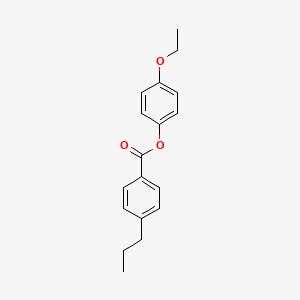

4-Ethoxyphenyl 4-propylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxyphenyl) 4-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h6-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCUFJZAUTZZTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607656 | |

| Record name | 4-Ethoxyphenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53132-08-4 | |

| Record name | 4-Ethoxyphenyl 4-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxyphenyl 4-propylbenzoate synthesis via esterification

An In-Depth Technical Guide to the Synthesis of 4-Ethoxyphenyl 4-Propylbenzoate via Esterification

Introduction

This compound is a calamitic (rod-like) organic molecule with significant applications in the field of materials science, particularly as a component in liquid crystal mixtures.[1] Its molecular structure, featuring a rigid biphenyl-ester core with flexible terminal groups (ethoxy and propyl), is characteristic of compounds that exhibit nematic and smectic liquid crystalline phases.[2][3] The synthesis of such molecules is a cornerstone of developing advanced materials for display technologies and other electro-optic devices.[4]

This guide provides a comprehensive overview of the synthesis of this compound, focusing on the pivotal esterification step. We will explore the underlying chemical principles, compare key synthetic methodologies, and provide detailed, field-proven protocols for its successful preparation, purification, and characterization. This document is intended for researchers, chemists, and materials scientists engaged in the synthesis of advanced organic materials.

Part 1: Precursor Synthesis and Considerations

The successful synthesis of the target ester is predicated on the availability of high-purity starting materials: 4-propylbenzoic acid and 4-ethoxyphenol.

4-Propylbenzoic Acid

This aromatic carboxylic acid serves as the acyl donor in the esterification.[5] It is a white crystalline solid, generally soluble in organic solvents like ethanol and acetone, but with limited solubility in water.[5]

-

Synthesis Rationale: A common and effective route to 4-propylbenzoic acid begins with benzene or a related precursor. One established method involves the Friedel-Crafts acylation of propylbenzene with an acetylating agent, followed by oxidation of the resulting ketone.[6][7] An alternative approach is the haloform reaction of 4-propylacetophenone.[7] The para-substitution is crucial for achieving the desired linear molecular geometry for liquid crystal applications.[6]

4-Ethoxyphenol

This substituted phenol provides the nucleophilic hydroxyl group for the esterification. It is a beige crystalline solid that can be prepared via the Williamson ether synthesis, specifically the mono-ethylation of hydroquinone using a reagent like diethyl sulfate in a weak alkaline solution.[8][9] Its purity is critical, as residual hydroquinone can lead to side reactions and impurities that are difficult to remove from the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Properties |

| 4-Propylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | ~141 | Aromatic carboxylic acid; serves as the acyl component.[7][10] |

| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 64 - 67 | Aromatic ether and phenol; serves as the alcohol component.[8][11] |

Part 2: Core Synthesis via Esterification: A Mechanistic Deep Dive

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. For the synthesis of this compound, two primary methods are highly effective: the classic Fischer-Speier esterification and the milder Steglich esterification. The choice between them depends on substrate sensitivity, desired reaction conditions, and scale.

Method A: Fischer-Speier Esterification

The Fischer-Speier method is a robust, acid-catalyzed acyl substitution that is well-suited for bulk synthesis.[12] The reaction is driven by refluxing the carboxylic acid and alcohol with a strong acid catalyst.[12]

Causality and Mechanism: The reaction's success hinges on overcoming an unfavorable chemical equilibrium.[13][14] The mechanism proceeds through several key steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4-propylbenzoic acid. This dramatically increases the electrophilicity of the carbonyl carbon.[15][16]

-

Nucleophilic Attack: The weakly nucleophilic hydroxyl group of 4-ethoxyphenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[14]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

-

Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.

To drive the reaction to completion, Le Châtelier's principle is leveraged by either using a large excess of one reactant (typically the less expensive one) or, more effectively, by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[12][17]

Caption: Acid-catalyzed nucleophilic acyl substitution.

Method B: Steglich Esterification

For substrates that may be sensitive to the harsh acidic conditions and high temperatures of the Fischer method, the Steglich esterification offers a powerful, mild alternative.[18] This reaction is performed at or below room temperature using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[19]

Causality and Mechanism: The Steglich esterification circumvents the need for strong acid catalysis by activating the carboxylic acid in a different manner.

-

Activation: The 4-propylbenzoic acid adds to DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is analogous to a carboxylic anhydride in its reactivity.[19]

-

Catalysis: DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea. This forms a reactive acylpyridinium intermediate ("active ester") and releases dicyclohexylurea (DCU). This step is crucial for suppressing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[18][19]

-

Ester Formation: The 4-ethoxyphenol then readily attacks the highly electrophilic acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

The primary byproduct, DCU, is insoluble in most organic solvents and can be easily removed by filtration.[18]

Caption: Carbodiimide-mediated ester formation.

Part 3: Experimental Protocol (Steglich Method)

This protocol describes a self-validating system for the synthesis of this compound using the mild and efficient Steglich method.

Reagents and Equipment

-

4-Propylbenzoic acid (1.0 eq)

-

4-Ethoxyphenol (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, ice bath

-

Filtration apparatus (Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Synthesis Workflow

Caption: Overall workflow from reaction to pure product.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-propylbenzoic acid (1.0 eq), 4-ethoxyphenol (1.0 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous dichloromethane (DCM).

-

DCC Addition: Cool the flask to 0°C in an ice bath. Separately, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

-

Reaction: Allow the reaction to stir at 0°C for one hour, then remove the ice bath and let the mixture stir at room temperature for 12-18 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up & Isolation:

-

Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.[20][21]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[22]

-

Part 4: Purification and Characterization

The final stage involves purifying the crude product and rigorously confirming its chemical identity and purity.

Purification by Recrystallization

Recrystallization is the most effective method for purifying the solid ester. The choice of solvent is critical; an ideal solvent (or solvent system) will dissolve the ester at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures. A mixed solvent system, such as ethanol/hexane, is often effective.

Protocol:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structure and purity of the final product must be confirmed using a suite of analytical techniques.

-

Melting Point: A sharp, well-defined melting point is a primary indicator of high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. The spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1730-1740 cm⁻¹, along with C-O stretching bands and characteristic peaks for the aromatic rings.[23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The spectra will provide precise information about the chemical environment of every proton and carbon atom in the molecule.

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound.

| Analytical Data (Expected) | This compound (C₁₉H₂₂O₃) |

| Molecular Weight | 298.38 g/mol |

| FTIR (cm⁻¹) | ~1735 (C=O, ester), ~1605 (C=C, aromatic), ~1250 & ~1160 (C-O, ester/ether) |

| ¹H NMR (δ, ppm) | Signals for aromatic protons (~7.0-8.1 ppm), ethoxy CH₂ (~4.0 ppm) and CH₃ (~1.4 ppm), propyl CH₂'s (~2.6 and ~1.7 ppm) and CH₃ (~0.9 ppm) |

| Mass Spec (m/z) | [M]⁺ peak at 298 |

Conclusion

The synthesis of this compound is a representative example of ester synthesis for advanced materials. While the Fischer-Speier method is a viable option, the Steglich esterification provides a milder, more controlled, and highly efficient route, particularly for ensuring high purity in a laboratory setting. The detailed protocols for synthesis, purification, and characterization outlined in this guide provide a robust framework for researchers to produce this and structurally similar liquid crystalline materials with confidence.

References

- Synthesis and characterization of novel rod-like ester-based liquid crystalline homologous series: Effect of tert-butyl tail on mesomorphism. (2021-04-05). Google Scholar.

- How would you synthesize the 4-propylbenzoic acid starting

- Synthesis of Step B1: The production of 4-n-propylbenzoic acid. PrepChem.com.

- 4-Propylbenzoic acid 2438-05-3 wiki. Guidechem.

- 4-Propylbenzoic acid synthesis. ChemicalBook.

- THE SYNTHESIS AND CHARACTERIZATION OF A LIQUID-CRYSTAL COPOLYESTER. CORE.

- esterification of benzoic acid to methyl benzo

- Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. (2016-06-02). SciSpace.

- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.

- 4-Ethoxyphenol | 622-62-8. ChemicalBook.

- Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids.

- 4-ethoxyphenol - 622-62-8, C8H10O2, density, melting point, boiling point, structural formula, synthesis. (2025-05-20). ChemSynthesis.

- Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. Homework.Study.com.

- 4-Ethoxyphenol synthesis. ChemicalBook.

- Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014-04-23). YouTube.

- 4-Ethoxyphenol | 622-62-8 | FE61834. Biosynth.

- Steglich esterific

- 4-Ethoxyphenol 99 622-62-8. Sigma-Aldrich.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumar

- 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate.

- Purification of liquid crystals and liquid crystal composition.

- Fisher Esterification, Reflux, Isolation and Purific

- Steglich Esterific

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023-12-09).

- Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - Experimental Protocol. (2022-02-19). YouTube.

- Fischer–Speier esterific

- Fischer Esterific

- Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem.

- Fischer Esterific

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. homework.study.com [homework.study.com]

- 7. prepchem.com [prepchem.com]

- 8. 4-Ethoxyphenol | 622-62-8 [chemicalbook.com]

- 9. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Propylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 13. personal.tcu.edu [personal.tcu.edu]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. homework.study.com [homework.study.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 18. Steglich esterification - Wikipedia [en.wikipedia.org]

- 19. Steglich Esterification [organic-chemistry.org]

- 20. scienceready.com.au [scienceready.com.au]

- 21. youtube.com [youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. researchgate.net [researchgate.net]

4-Ethoxyphenyl 4-propylbenzoate chemical properties and structure

An In-depth Technical Guide to 4-Ethoxyphenyl 4-propylbenzoate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a significant compound in the field of materials science. As a member of the phenyl benzoate class of calamitic (rod-shaped) molecules, it serves as a fundamental example of a thermotropic liquid crystal. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, and methods for its spectroscopic characterization. Furthermore, it explores its liquid crystalline behavior and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and materials scientists engaged in the development and characterization of liquid crystalline materials and advanced functional organic molecules.

Introduction

This compound is an organic ester that belongs to a class of compounds widely investigated for their liquid crystalline properties.[1] The molecular architecture, characterized by a rigid aromatic core and flexible terminal alkyl and alkoxy chains, is archetypal for inducing mesophase behavior.[2] Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Specifically, thermotropic liquid crystals, like the title compound, enter the liquid crystal phase as a function of temperature.[1]

The study of such molecules is pivotal for the advancement of display technologies (e.g., LCDs), optical sensors, and other optoelectronic applications where the control of molecular orientation by external stimuli is paramount.[3][4] This guide offers an in-depth analysis of this compound, providing the necessary technical information for its synthesis, identification, and application in a research context.

Chemical Structure and Properties

Molecular Structure

The structure of this compound consists of a central benzoate ester linkage connecting a 4-propylphenyl group and a 4-ethoxyphenyl group. This elongated, rod-like shape is a critical factor in its ability to form liquid crystal phases, allowing for anisotropic ordering upon melting.

Sources

4-Ethoxyphenyl 4-propylbenzoate CAS number 53132-08-4

An In-depth Technical Guide to 4-Ethoxyphenyl 4-propylbenzoate (CAS 53132-08-4)

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic compound utilized primarily in the field of materials science. With the CAS number 53132-08-4, this benzoate ester is recognized for its calamitic (rod-like) molecular structure, which imparts the ability to form liquid crystalline phases. This document details the compound's physicochemical properties, outlines robust methodologies for its synthesis and purification, and describes standard analytical techniques for its characterization, including NMR and IR spectroscopy. Furthermore, it delves into the structure-property relationships that are fundamental to its principal application as a component in nematic liquid crystal mixtures for electro-optical devices. Safety protocols and handling guidelines are also discussed. This guide is intended for researchers, chemists, and materials scientists engaged in the design and application of liquid crystal materials.

Introduction and Significance

This compound belongs to the family of aromatic esters, a class of compounds extensively studied for their applications in advanced materials. Its molecular architecture, featuring a rigid core composed of two phenyl rings linked by an ester group, and flexible alkyl/alkoxy chains at its termini, is a classic design for inducing liquid crystallinity. Such molecules, upon melting, do not transition directly into an isotropic liquid state but first pass through intermediate phases known as mesophases, where they exhibit long-range orientational order despite being fluid.[1]

The specific arrangement of the para-substituted ethoxy and propyl groups in this compound influences key material properties such as the nematic temperature range, dielectric anisotropy, and birefringence.[2] These characteristics are critical for the formulation of liquid crystal mixtures used in display technologies (LCDs), optical switches, and spatial light modulators.[3][4] Understanding the synthesis and properties of this compound is therefore essential for developing next-generation optoelectronic materials.[3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, purification, and application.

| Property | Value | Source(s) |

| CAS Number | 53132-08-4 | N/A |

| Molecular Formula | C₁₈H₂₀O₃ | [5] |

| Molecular Weight | 284.35 g/mol | [5] |

| Appearance | Expected to be a white to off-white crystalline solid | [6] |

| Solubility | Limited solubility in water; soluble in organic solvents like dichloromethane, THF, and ethanol. | [6] |

| Melting Point | Not explicitly found, but related compounds exhibit melting points that lead into a liquid crystal phase.[7] | N/A |

| Boiling Point | High boiling point, typically purified by recrystallization or column chromatography rather than distillation to avoid decomposition.[8] | N/A |

Synthesis and Purification

The synthesis of this compound is achieved via the esterification of 4-propylbenzoic acid and 4-ethoxyphenol. This reaction is a cornerstone of organic synthesis, forming the critical ester linkage that defines the molecule's core structure.[9]

Synthesis of Precursors

A comprehensive understanding requires knowledge of the preparation of the starting materials.

-

4-Propylbenzoic Acid (CAS 2438-05-3): This precursor can be synthesized via Friedel-Crafts acylation of propylbenzene followed by oxidation, or through the oxidation of 4-propyltoluene.[10][11] It is a white crystalline solid used as an intermediate in pharmaceuticals and polymers.[6][12]

-

4-Ethoxyphenol (CAS 622-62-8): Also known as hydroquinone monoethyl ether, this compound is typically prepared by the mono-ethylation of hydroquinone using a reagent like diethyl sulfate in a weak alkaline solution.[13][14] It presents as a beige crystalline powder and is a common intermediate for liquid crystals.[14]

Core Synthesis: Fischer-Steglich Esterification

The most direct route to synthesize the title compound is through an acid-catalyzed or coupling agent-mediated esterification. The Fischer-Steglich method, using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP), is highly effective at room temperature and avoids the harsh conditions of traditional acid-catalyzed reflux.

The overall reaction is as follows:

Caption: Synthesis of this compound.

Experimental Protocol

-

Preparation: In a round-bottomed flask, dissolve 4-propylbenzoic acid (1.0 eq) and 4-ethoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~0.1 eq).

-

Coupling Agent: Cool the mixture in an ice bath (0 °C). Slowly add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM. The DCC facilitates the esterification by activating the carboxylic acid.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine. This removes unreacted starting materials and the DMAP catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or hexane/ethyl acetate mixture) and allow it to cool slowly to form pure crystals.[11]

-

Column Chromatography: For higher purity, the crude material can be purified over a silica gel column using an appropriate eluent system, such as a gradient of hexane and ethyl acetate.[15]

Caption: Workflow for Synthesis and Purification.

Spectroscopic Characterization

Confirming the identity and purity of the final product is a critical, self-validating step. The following spectroscopic methods are standard.[16]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

~1730-1715 cm⁻¹: A strong absorption band characteristic of the ester carbonyl (C=O) stretch.[15]

-

~1270 cm⁻¹ and ~1100 cm⁻¹: Strong bands corresponding to the C-O stretching of the ester and ether linkages.

-

~3000-2850 cm⁻¹: C-H stretching from the aliphatic ethoxy and propyl groups.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching from the aromatic rings.[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[17][18]

-

¹H NMR: Expected signals include:

-

A triplet and quartet for the ethoxy group (~1.4 ppm and ~4.0 ppm, respectively).

-

A triplet, sextet, and triplet for the propyl group (~0.9 ppm, ~1.7 ppm, and ~2.6 ppm, respectively).

-

Four distinct doublets in the aromatic region (~6.9-8.0 ppm) corresponding to the eight aromatic protons on the two para-substituted rings.

-

-

¹³C NMR: The spectrum will show distinct signals for all 18 carbons, including the ester carbonyl (~165 ppm), the aromatic carbons (~115-155 ppm), and the aliphatic carbons of the side chains (~10-70 ppm).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight. The electron ionization (EI-MS) spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of 284.35.

Application in Liquid Crystal Formulations

The utility of this compound stems directly from its molecular shape and electronic properties, which are ideal for forming a nematic liquid crystal phase.[3]

Structure-Property Relationship

-

Rigid Core: The biphenyl ester core provides the structural rigidity necessary for molecules to align along a common axis, a director, which is the defining characteristic of the nematic phase.[3]

-

Flexible Tails: The terminal ethoxy and propyl chains add flexibility and influence the intermolecular spacing. Their length and nature are crucial for determining the melting point and the clearing point (the temperature at which the material transitions from the liquid crystal phase to a true isotropic liquid).

-

Anisotropy: This rod-like shape leads to anisotropy in physical properties. For instance, the refractive index and dielectric permittivity are different when measured parallel versus perpendicular to the long molecular axis. This anisotropy is harnessed in displays, where an external electric field can reorient the molecules, thereby modulating the passage of polarized light.[4]

Caption: Structure-Property-Application Relationship.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[20] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]

-

Toxicity: Specific toxicological data is limited.[6] As with any research chemical, it should be treated as potentially hazardous. In case of exposure, follow standard first-aid procedures and seek medical advice.

Conclusion

This compound is a valuable compound in materials science, serving as a textbook example of a calamitic mesogen. Its synthesis via standard esterification protocols is straightforward, and its structure is readily confirmed through common spectroscopic techniques. The precise interplay between its rigid core and flexible tails gives rise to the liquid crystalline properties that make it a useful component in mixtures for electro-optical applications. This guide provides the foundational technical knowledge required for the synthesis, characterization, and informed application of this important liquid crystal intermediate.

References

- Milwaukee County, US. (n.d.). Current time information. Google.

- Study.com. (n.d.). How would you synthesize the 4-propylbenzoic acid starting from benzene? Homework.Study.com.

- PrepChem.com. (n.d.). Synthesis of Step B1: The production of 4-n-propylbenzoic acid.

- Guidechem. (n.d.). 4-Propylbenzoic acid 2438-05-3 wiki.

- ChemicalBook. (n.d.). 4-Ethoxyphenol synthesis.

- ChemicalBook. (n.d.). 4-Propylbenzoic acid synthesis.

- Sigma-Aldrich. (n.d.). 4-Ethoxyphenol 99% 622-62-8.

- ChemicalBook. (n.d.). 4-Ethoxyphenol | 622-62-8.

- Biosynth. (n.d.). 4-Ethoxyphenol | 622-62-8 | FE61834.

- PubChem. (n.d.). 4-Propylphenyl 4-ethoxybenzoate | C18H20O3 | CID 23391234. National Institutes of Health.

- ChemSynthesis. (n.d.). 4-ethoxyphenol - 622-62-8.

- Chem-Impex. (n.d.). 4-Propylbenzoic acid.

- TCI Chemicals. (n.d.). Liquid Crystal Materials.

- Fisher Scientific. (2015, March 19). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- cas.chemnet.com. (n.d.). 4-乙氧基氯乙酸苯酯.

- Gemini Industries. (2015, June 24). SAFETY DATA SHEET.

- Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates.

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

- PrepChem.com. (n.d.). Synthesis of n-propyl benzoate.

- ResearchGate. (n.d.). (PDF) 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate.

- Wikipedia. (n.d.). Propyl benzoate.

- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.

- Sigma-Aldrich. (n.d.). 4-(2-((4-butoxyphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl 4-ethoxybenzoate.

- Daken Chemical. (n.d.). Exploring the Application of 4-Cyanophenyl-4'-N-Propylbenzoate as a Nematic Liquid Crystal Intermediate.

- Google Patents. (n.d.). US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid.

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

- PubChem. (n.d.). 4-Methoxyphenyl benzoate | C14H12O3 | CID 137059. National Institutes of Health.

- ResearchGate. (n.d.). Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature.

- PubChem. (n.d.). Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232. National Institutes of Health.

- News-Medical.Net. (2015, March 31). Using EFT NMR to Determine Spectra of Propyl benzoate.

- Hossain, M. E., et al. (2018). Synthesis and Liquid Crystal properties of 2-Napthyl-4'-alkoxy benzoates. ResearchGate.

- Benchchem. (n.d.). Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate in Liquid Crystal Research.

- PubChem. (n.d.). 4-Propylbenzoic acid | C10H12O2 | CID 137601. National Institutes of Health.

- AZoM. (2015, February 11). The Spectra of Propyl Benzoate.

- MDPI. (n.d.). Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group as a Liquid Crystal Precursor.

- NIH. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Propylphenyl 4-ethoxybenzoate | C18H20O3 | CID 23391234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]

- 9. iajpr.com [iajpr.com]

- 10. homework.study.com [homework.study.com]

- 11. prepchem.com [prepchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 4-Ethoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 14. 4-Ethoxyphenol | 622-62-8 [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. news-medical.net [news-medical.net]

- 18. azom.com [azom.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. geminiindustriesinc.com [geminiindustriesinc.com]

An In-depth Technical Guide to the Mesomorphic Behavior of 4-Ethoxyphenyl 4-propylbenzoate

Abstract

This technical guide provides a comprehensive examination of the mesomorphic behavior of 4-Ethoxyphenyl 4-propylbenzoate, a calamitic (rod-like) liquid crystal. We will explore its molecular structure, synthesis, and detailed phase transitions. Central to this guide is an in-depth analysis of the experimental techniques used to characterize its liquid crystalline nature, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). By explaining the causality behind these experimental choices, this document serves as a practical resource for researchers, scientists, and professionals in drug development and material science.

Introduction to Benzoate-Based Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] In this state, molecules possess a degree of orientational order, yet retain the ability to flow.[1] This combination of properties has led to their widespread use in technologies such as liquid crystal displays (LCDs).[1]

The benzoate functional group is a common component in many liquid crystalline compounds. These ester-based liquid crystals are of significant interest due to their diverse applications, not only in optoelectronics but also in biological systems, including drug delivery and biosensors.[2] The molecular structure of these compounds, typically consisting of a rigid core and flexible terminal groups, is crucial in determining their mesomorphic behavior. This guide focuses specifically on this compound, a member of this important class of materials.

Molecular Structure and Synthesis

The defining characteristic of a liquid crystal molecule is its anisotropy; it must be significantly non-spherical. For calamitic liquid crystals like this compound, this takes the form of a rigid, elongated structure.

Molecular Structure

The structure of this compound consists of a central rigid core composed of two phenyl rings linked by an ester group. This core provides the necessary structural rigidity. Attached to this core are two flexible terminal chains: an ethoxy group (-OC2H5) and a propyl group (-C3H7). These flexible chains are crucial in modulating the melting and clearing points of the liquid crystal, thereby influencing the temperature range over which the mesophases are stable.

Caption: Molecular structure of this compound.

Synthesis Pathway

The synthesis of this compound, like many similar esters, can be achieved through standard esterification reactions. A common method is the reaction of 4-propylbenzoyl chloride with 4-ethoxyphenol in the presence of a base like pyridine to neutralize the HCl byproduct.

Another established synthetic approach involves a Williamson etherification. For instance, a related compound, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, was synthesized using 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate.[3] This highlights a versatile method for creating the ether linkage present in our target molecule. While specific synthesis details for this compound are proprietary to manufacturers, the fundamental chemical principles are well-established in organic chemistry.

Mesomorphic Behavior and Phase Transitions

The defining characteristic of this compound is its thermotropic liquid crystalline behavior, meaning its phase transitions are induced by changes in temperature. As the material is heated from a solid state, it will pass through one or more mesophases before becoming a clear, isotropic liquid.

Based on studies of analogous benzoate compounds, it is expected that this compound exhibits a nematic phase.[4] In the nematic phase, the long axes of the molecules align in a common direction, known as the director, but their centers of mass are randomly distributed.[1] Some benzoate derivatives are also known to form smectic phases, where the molecules are arranged in layers.[2][5]

The specific transition temperatures (melting point and clearing point) are critical parameters that define the operational range of the liquid crystal. These are precisely determined using the experimental techniques detailed in the following section.

Experimental Characterization Techniques

A multi-faceted approach is necessary to fully characterize the mesomorphic behavior of a liquid crystal. Each technique provides a unique piece of the puzzle, and their combined data gives a comprehensive picture.

Caption: Workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary tool for identifying the temperatures and thermodynamic signatures of phase transitions.[6] It measures the heat flow into or out of a sample as a function of temperature.[7] A phase transition, such as melting or a liquid crystal-to-liquid crystal transition, will appear as a peak in the DSC thermogram, indicating an endothermic or exothermic process. The area under the peak corresponds to the enthalpy of the transition.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The instrument is calibrated using known standards (e.g., indium). An empty sealed pan is used as a reference.

-

Thermal Program: The sample is subjected to a controlled heating and cooling cycle, for example, at a rate of 10 °C/min.

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak area for each transition. This provides the transition temperatures and their associated enthalpy changes (ΔH).

Data Presentation:

| Transition | Onset Temperature (°C) | Enthalpy (J/g) |

| Heating Cycle | ||

| Crystal to Nematic | Tm | ΔHm |

| Nematic to Isotropic | Tc | ΔHc |

| Cooling Cycle | ||

| Isotropic to Nematic | Tc' | ΔHc' |

| Nematic to Crystal | Tm' | ΔHm' |

| Note: Hypothetical data is presented. Actual values must be determined experimentally. |

Polarized Optical Microscopy (POM)

Causality: While DSC identifies that a transition has occurred, POM allows for the direct visualization and identification of the specific mesophase.[5] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, this property results in characteristic textures that act as fingerprints for different mesophases.

Experimental Protocol:

-

Sample Preparation: A small amount of the sample is placed on a microscope slide and covered with a coverslip.

-

Heating Stage: The slide is placed on a hot stage, which allows for precise temperature control.

-

Observation: The sample is observed through a polarizing microscope as it is heated and cooled through its phase transitions (as identified by DSC).

-

Texture Identification: The observed textures are compared to known standards to identify the mesophases. For example, a nematic phase will typically exhibit a Schlieren or threaded texture.

X-ray Diffraction (XRD)

Causality: XRD provides detailed information about the molecular arrangement within the different phases.[8] By analyzing the diffraction pattern of X-rays passing through the sample, one can determine parameters such as layer spacing in smectic phases and the degree of orientational order.

Experimental Protocol:

-

Sample Preparation: The sample is loaded into a capillary tube and placed in a temperature-controlled holder within the diffractometer.

-

Data Collection: An X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.

-

Pattern Analysis:

-

Crystalline Phase: A sharp, well-defined diffraction pattern.

-

Nematic Phase: A diffuse halo at wide angles, indicating short-range positional order but long-range orientational order.

-

Smectic Phase: A sharp peak at a small angle, corresponding to the layer spacing, in addition to the wide-angle halo.[9]

-

Structure-Property Relationships

The mesomorphic behavior of this compound is a direct consequence of its molecular structure.

-

Rigid Core: The biphenyl benzoate core provides the necessary rigidity and anisotropy for liquid crystalline behavior.

-

Flexible Chains: The length and nature of the terminal ethoxy and propyl groups are critical. They influence the packing of the molecules and, consequently, the transition temperatures. Altering the length of these chains can be used to tune the material's properties for specific applications. For example, longer chains often favor the formation of smectic phases.[10]

Potential Applications

The properties of benzoate-based liquid crystals make them suitable for a range of applications:

-

Displays: Their ability to modulate light is the basis for LCD technology.[2]

-

Sensors: The ordered structure of the liquid crystal can be perturbed by the presence of analytes, leading to a detectable optical change.[2]

-

Drug Delivery: They can be used to create ordered matrices for the controlled release of therapeutic agents.[2]

-

Biocompatible Materials: Some benzoate liquid crystals have shown moderate wettability, making them potentially suitable for biomedical applications where biocompatibility is crucial.[5]

Conclusion

This compound is a classic example of a calamitic liquid crystal, whose mesomorphic properties are governed by its distinct molecular architecture. A thorough understanding of its behavior requires a synergistic use of experimental techniques. DSC provides the thermodynamic framework of phase transitions, POM offers visual confirmation and identification of mesophases, and XRD reveals the underlying molecular order. This integrated approach is essential for the rational design and application of this and other advanced materials in fields ranging from photonics to pharmaceuticals.

References

Sources

- 1. Liquid Crystals [saylordotorg.github.io]

- 2. intelcentru.ro [intelcentru.ro]

- 3. mdpi.com [mdpi.com]

- 4. 4-Ethoxyphenyl 4-[(methoxycarbonyl)oxy]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity [comptes-rendus.academie-sciences.fr]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. Sci-Hub. X-Ray Diffraction Studies of 4-n-Decyl(oxy)phenyl-4'-n'-butyl(oxy)benzoate and 4-n-Decyl(oxy)phenyl-4'-n'-hexyl(oxy)benzoate / Molecular Crystals and Liquid Crystals, 2013 [sci-hub.red]

- 10. Liquid crystalline dimers containing a cholesteryl benzoate unit: smectic phase, chiral nematic phase and blue phase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 14. 53132-08-4|this compound|BLD Pharm [bldpharm.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethoxyphenyl 4-propylbenzoate: Synthesis, Characterization, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxyphenyl 4-propylbenzoate is a liquid crystalline compound belonging to the ester class of organic molecules. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group and flexible alkyl and alkoxy chains at its termini, is responsible for its mesomorphic behavior. This unique property, existing in a state between a conventional liquid and a solid crystal, makes it a subject of interest in materials science and potentially in drug delivery systems where ordered phases can influence release kinetics and formulation stability. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, and methods for its characterization.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that as a liquid crystal, its properties can be highly dependent on temperature and the specific mesophase.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₀O₃ | [1] |

| Molecular Weight | 284.35 g/mol | |

| CAS Number | 53132-08-4 | |

| Appearance | White crystalline solid at room temperature | Inferred from liquid crystal properties |

| Melting Point | Exhibits liquid crystalline phase transitions | [2][3][4][5] |

| Boiling Point | Not available; likely decomposes at high temperatures | |

| Solubility | Soluble in organic solvents such as dichloromethane, THF, and ethyl acetate. Insoluble in water. | [6] |

| Storage | Store in a cool, dry place away from light and moisture. |

Molecular Structure and Visualization

The molecular structure of this compound is crucial to understanding its liquid crystalline properties. The linear arrangement of the phenyl rings and the ester linkage contribute to the rod-like shape of the molecule, which facilitates the formation of ordered phases.

Caption: Molecular structure of this compound.

Synthesis Protocol: Esterification of 4-Propylbenzoic Acid with 4-Ethoxyphenol

The synthesis of this compound can be achieved through the esterification of 4-propylbenzoic acid and 4-ethoxyphenol. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method proceeds under mild conditions and generally affords good yields.[7]

Materials:

-

4-Propylbenzoic acid

-

4-Ethoxyphenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine, saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propylbenzoic acid (1.0 equivalent) and 4-ethoxyphenol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Catalyst and Coupling Agent: To the stirred solution, add a catalytic amount of DMAP (0.1 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

-

Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Sources

- 1. PubChemLite - this compound (C18H20O3) [pubchemlite.lcsb.uni.lu]

- 2. tandfonline.com [tandfonline.com]

- 3. Liquid crystal - Wikipedia [en.wikipedia.org]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propyl benzoate - Wikipedia [en.wikipedia.org]

- 7. iajpr.com [iajpr.com]

A Foundational Investigation into the Phenyl Benzoate Core: From the Dawn of Liquid Crystals to Modern Mesogen Design

Abstract

The discovery of liquid crystals in 1888 marked the dawn of a new paradigm in materials science, shattering the classical three-state model of matter. While the initial observations were made on cholesterol derivatives, the true exploration and exploitation of this fourth state of matter began with the targeted synthesis of organic molecules, known as mesogens. This in-depth guide provides a technical and historical analysis of the pivotal role of the phenyl benzoate scaffold in the evolution of liquid crystal science. We will trace the journey from the foundational discoveries of Reinitzer and Lehmann to the first wave of synthetic mesogens, highlighting the chemical logic that led to the investigation of simple aromatic esters. This paper provides detailed, field-proven protocols for the synthesis of a representative phenyl benzoate-based liquid crystal via the Schotten-Baumann reaction and its characterization using hot-stage polarizing optical microscopy (HS-POM). Designed for researchers and drug development professionals, this guide illuminates the causality behind early experimental choices and establishes the phenyl benzoate core as a cornerstone of modern liquid crystal technology.

The Serendipitous Observation: A New State of Matter

The history of liquid crystals begins not with a targeted search, but with a puzzling observation. In 1888, the Austrian botanist Friedrich Reinitzer was studying derivatives of cholesterol extracted from carrots.[1][2] While attempting to determine the precise melting point of cholesteryl benzoate, a key indicator of purity, he noted a bizarre phenomenon: the substance appeared to have two distinct melting points.[2][3] At 145.5°C, the solid crystals melted into a cloudy, turbid liquid.[2][4] This peculiar state persisted until 178.5°C, at which point the cloudiness abruptly vanished, yielding a clear, transparent liquid.[2][5]

This "double melting" behavior was inconsistent with the established understanding of phase transitions.[2][6] Intrigued and unable to explain the observation, Reinitzer corresponded with a leading German physicist and crystallographer, Otto Lehmann.[6][7] Lehmann possessed unique expertise and instrumentation, including a state-of-the-art polarizing microscope equipped with a heatable stage, which he had developed himself.[8][9] This instrument was the key to unlocking the mystery.

Lehmann's systematic investigation confirmed Reinitzer's findings and revealed the true nature of the cloudy phase.[4][8] He observed that while it flowed like a liquid, it also exhibited optical anisotropy—the property of having directionally dependent physical properties—specifically birefringence, which is characteristic of solid crystals.[3][4] This intermediate phase could split polarized light, producing vibrant colors and distinct textures under the microscope.[10] Convinced he had discovered a new state of matter, Lehmann coined the term "fließende Kristalle" or "liquid crystals" and published his seminal findings in 1889.[4][7][8] This marked the formal birth of a field that would remain a scientific curiosity for decades before revolutionizing technology.[11]

Caption: A workflow diagram illustrating the key events and collaborations in the discovery of liquid crystals.

The Dawn of Synthetic Mesogens: The Phenyl Benzoate Core

Following the initial discovery, the field slowly expanded beyond cholesterol derivatives. For liquid crystals to become more than a mere curiosity, scientists needed to create them synthetically. This would allow for the systematic study of the relationship between molecular structure and the emergence of these intermediate phases, or "mesophases". The early 20th century saw pioneering work by German chemists like Daniel Vorländer, who synthesized the majority of liquid crystals known before 1935, and Ludwig Gattermann, who prepared the first fully synthetic liquid crystal, p-azoxyanisole (PAA).[11][12]

The guiding principle that emerged was that liquid crystallinity is often associated with molecules that possess several key features:

-

A rigid, elongated shape (calamitic): The molecule must be significantly longer than it is wide, often described as "rod-like".[3][13]

-

Anisotropic polarizability: The distribution of electrons in the molecule should be uneven, allowing for strong intermolecular interactions that favor parallel alignment.

-

Flexible terminal groups: Alkyl or alkoxy chains at the ends of the rigid core help to lower the melting point and stabilize the liquid crystalline phase.[14]

The phenyl benzoate structure emerged as an ideal scaffold for meeting these criteria.[14][15] It consists of two phenyl rings linked by an ester group (-COO-). This creates a stable, linear, and rigid core. While phenyl benzoate itself is not a liquid crystal, its structure provides a perfect backbone for chemical modification.[16] By adding flexible alkyl or alkoxy chains to the terminal positions of the phenyl rings (the para-positions), chemists could systematically synthesize entire homologous series of compounds and investigate their mesomorphic properties.[14] The ester linkage was also chemically more stable than the Schiff base (-CH=N-) linkages used in other early liquid crystals, which were prone to hydrolysis.[14]

A Foundational Experiment: Synthesis and Characterization of a Phenyl Benzoate Mesogen

To understand the core principles of liquid crystal chemistry, we can outline a representative experiment: the synthesis of a simple, calamitic liquid crystal based on the phenyl benzoate core and its subsequent characterization.

Causality and Experimental Design

The chosen synthetic route is the Schotten-Baumann reaction, a robust and efficient method for forming esters from an acid chloride and a phenol under basic conditions.[17][18] This choice is historically and chemically logical. It is a high-yield reaction that uses readily available starting materials, making it ideal for the systematic production of new compounds for study.[17]

For characterization, Hot-Stage Polarizing Optical Microscopy (HS-POM) is the quintessential technique.[8][19] Its power lies in its ability to directly visualize the phase transitions and identify the unique optical textures of different mesophases. Because liquid crystal phases are optically anisotropic, they appear bright and textured between two crossed polarizers, while the isotropic liquid phase appears dark (extinguished).[3] This provides an unambiguous method for determining the crystal-to-mesophase and mesophase-to-isotropic transition temperatures.

Caption: A diagram of the synthesis and characterization workflow for a typical phenyl benzoate liquid crystal.

Protocol: Synthesis of p-Pentylphenyl p-Methoxybenzoate

This protocol describes the synthesis of a representative phenyl benzoate derivative known to exhibit a nematic liquid crystal phase.

Materials & Reagents:

-

p-Pentylphenol

-

p-Methoxybenzoyl chloride (Anisoyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Ethanol

Procedure:

-

Reactant Setup: In a dry round-bottom flask under an inert atmosphere, dissolve p-pentylphenol (1.0 eq) in anhydrous pyridine (approx. 5 mL per gram of phenol). Cool the mixture in an ice bath to 0°C.

-

Addition of Acid Chloride: Slowly add p-methoxybenzoyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature at 0°C during addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.

-

Work-up: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product is purified by recrystallization from a minimal amount of hot ethanol.[17] Allow the solution to cool slowly to form pure crystals.

-

Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely in a vacuum oven. Determine the final mass to calculate the percentage yield.

Protocol: Characterization by Hot-Stage Polarizing Optical Microscopy (HS-POM)

Equipment:

-

Polarizing optical microscope with crossed polarizers

-

Calibrated heating/cooling stage (hot stage)

-

Microscope slides and cover slips

Procedure:

-

Sample Preparation: Place a small amount (a few crystals) of the synthesized phenyl benzoate derivative onto a clean microscope slide and cover with a cover slip.

-

Initial Observation: Place the slide on the hot stage. At room temperature, observe the crystalline solid form under the microscope.

-

Heating Ramp: Begin heating the sample at a controlled rate (e.g., 2-5°C per minute).

-

Melting Point (Tₘ): Carefully observe the sample as it approaches its melting point. You will see the solid crystals begin to flow and transform into a fluid phase that is still highly textured and birefringent. This is the transition to the liquid crystal phase. Record the temperature range over which this occurs. For a nematic phase, a characteristic "Schlieren" or "marbled" texture may appear.[12]

-

Clearing Point (T꜀): Continue heating the sample. At a specific temperature, the texture will abruptly disappear, and the field of view will become completely dark (isotropic). This is the clearing point, or the transition from the liquid crystal phase to the isotropic liquid phase. Record this temperature.

-

Cooling Cycle: Slowly cool the sample from the isotropic phase. Observe the reverse transitions. Often, liquid crystal textures are more clearly formed upon cooling. Record the temperatures at which the isotropic -> liquid crystal and liquid crystal -> solid transitions occur.

Data Summary and Legacy

The systematic synthesis of homologous series of phenyl benzoate derivatives allowed early researchers to establish clear structure-property relationships.[14] The transition temperatures are highly sensitive to the length of the terminal alkyl/alkoxy chains, often showing a characteristic "even-odd" effect where the clearing point alternates as the number of carbon atoms in the chain increases.[14]

| Compound | Structure | Melting Point (Tₘ) | Clearing Point (T꜀) | Mesophase |

| Cholesteryl Benzoate | Cholesterol Derivative | 145.5 °C | 178.5 °C | Cholesteric |

| p-Azoxyanisole (PAA) | Azoxy Compound | 118 °C | 136 °C | Nematic |

| p-Pentylphenyl p-Methoxybenzoate | Phenyl Benzoate Derivative | ~50 °C | ~55 °C | Nematic |

| 4-Methoxybenzylidene-4'-butylaniline (MBBA) | Schiff Base | 22 °C | 47 °C | Nematic |

| Table 1: Comparison of transition temperatures for early liquid crystalline compounds. Data is representative and sourced from historical and chemical literature.[2][12][14] |

The stability, synthetic accessibility, and favorable dielectric and optical properties of the phenyl benzoate core have cemented its place in liquid crystal technology. While early display applications in the 1960s and 70s often used Schiff bases or cyanobiphenyls, many modern liquid crystal mixtures developed for advanced displays (LCDs), optical communications, and sensors contain molecules built upon the foundational phenyl benzoate scaffold.[20][21] Its legacy is a testament to the power of systematic chemical synthesis in transforming a scientific curiosity into a world-changing technology.

Conclusion

The journey from Reinitzer's observation of a cloudy fluid to the advanced materials inside modern flat-panel displays is a story of scientific collaboration and chemical innovation. The phenyl benzoate core stands as a critical link in this story, representing the transition from studying naturally occurring curiosities to the rational design of synthetic mesogens. The experimental methodologies established by early pioneers—combining organic synthesis with hot-stage microscopy—remain fundamental to the discovery and characterization of new liquid crystalline materials today. This guide serves not only as a historical record but also as a practical testament to the enduring principles that continue to drive the field of materials science.

References

- Introduction to Liquid Crystals. Case Western Reserve University, Liquid Crystal Institute. [URL: https://case.

- What Are Liquid Crystals?. Kent State University, Liquid Crystal Institute. [URL: https://www.lci.kent.

- Liquid Crystal Displays. University of Cambridge, Department of Materials Science & Metallurgy. [URL: https://www.doitpoms.ac.uk/tlplib/displays/liquid_crystal_displays.php]

- Friedrich Reinitzer - Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedrich_Reinitzer]

- Timeline of the history of liquid crystal phase applications, from... ResearchGate. [URL: https://www.researchgate.net/figure/Timeline-of-the-history-of-liquid-crystal-phase-applications-from-their-discovery-to-the_fig1_380482522]

- 125 Years of Liquid Crystal Research - Karlsruher Institut für Technologie. [URL: https://www.kit.edu/kit/english/pi_2014_15609.php]

- 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays. Karlsruher Institut für Technologie. [URL: https://www.kit.

- Lehmann, Otto | Encyclopedia.com. [URL: https://www.encyclopedia.com/science/dictionaries-thesauruses-pictures-and-press-releases/lehmann-otto]

- Otto Lehmann: Pioneer of Liquid Crystals. Scribd. [URL: https://www.scribd.com/document/369719875/Otto-Lehmann-Pioneer-of-Liquid-Crystals]

- Liquid‐Crystal Science from 1888 to 1922: Building a Revolution - Sci-Hub. [URL: https://sci-hub.se/10.1002/cphc.201301064]

- (PDF) Liquid-Crystal Science from 1888 to 1922: Building a Revolution - ResearchGate. [URL: https://www.researchgate.

- Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers - TNO Repository. [URL: https://repository.tno.nl/islandora/object/uuid:7e7a5c8c-1e1e-4b4a-8d8a-6c0b3d8f7f2b]

- Liquid crystal - Wikipedia. [URL: https://en.wikipedia.org/wiki/Liquid_crystal]

- Liquid-crystal science from 1888 to 1922: building a revolution - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24482315/]

- History and Properties of Liquid Crystals - Nobel Prize Games. [URL: https://www.nobelprize.org/history-and-properties-of-liquid-crystals/]

- Mesomorphic Properties of Some Phenyl Benzoate Derivatives. [URL: https://vdocument.

- EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents. [URL: https://patents.google.

- Application Note: High-Yield Synthesis of Phenyl Benzoate via Schotten-Baumann Reaction - Benchchem. [URL: https://www.benchchem.

- Preparation of Phenyl benzoate - Stan's Academy. [URL: https://stansacademy.

- 2.3: Preparation of the Benzoate of Phenol - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Experiments/2.

- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines | IEEE Journals & Magazine. [URL: https://ieeexplore.ieee.org/document/10542385]

- Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/237190457_Synthesis_and_properties_of_phenyl_benzoate-based_and_biphenyl-based_liquid_crystalline_thiol-ene_monomers]

- Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels - MDPI. [URL: https://www.mdpi.com/2079-6412/13/1/169]

- Statistical theories of nematic liquid crystals. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/pram/018/02/0119-0136]

- Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines - Universidad de Granada. [URL: https://digibug.ugr.es/handle/10481/91278]

- Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties - MDPI. [URL: https://www.mdpi.com/2073-4360/15/21/4279]

- The conformation of phenyl benzoate when dissolved in a nematic liquid crystalline solvent. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678299608032881]

- Ludwig Gattermann: his group synthesized the first liquid-crystalline... - ResearchGate. [URL: https://www.researchgate.net/figure/Ludwig-Gattermann-his-group-synthesized-the-first-liquid-crystalline-compounds-a-result_fig1_259995536]

- GLCS - Historical outline - German Liquid Crystal Society. [URL: https://flüssigkristalle.de/glcs-historical-outline]

- Energy profile for phenyl benzoate (X = O) and thiophenyl benzoate (X =... - ResearchGate. [URL: https://www.researchgate.

- Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15780210/]

- Phenyl benzoate 99 93-99-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/142719]

- Phenyl benzoate | 93-99-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854108.htm]

- A revisit to the Gattermann reaction: interesting synthesis of nitrogen heterocyclic aromatic halides and their fluorescence properties - New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/nj/c2nj40114a]

- Synthesis of Liquid Crystals - University of Colorado Boulder. [URL: https://www.colorado.edu/lcmrc/sites/default/files/attached-files/synthesis_of_liquid_crystals_alicia_gamble.pdf]

- Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. SpringerLink. [URL: https://link.springer.com/article/10.1007/s10593-023-03173-z]

Sources

- 1. Liquid-crystal science from 1888 to 1922: building a revolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. educationalgames.nobelprize.org [educationalgames.nobelprize.org]

- 3. uh.edu [uh.edu]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Liquid Crystals [ch.ic.ac.uk]

- 6. What Are Liquid Crystals? | Advanced Materials and Liquid Crystal Institute [kent.edu]

- 7. Friedrich Reinitzer - Wikipedia [en.wikipedia.org]

- 8. KIT - KIT - Media - Press Releases - Archive Press Releases - PI 2014 - 125 Years of Liquid Crystal Research [kit.edu]

- 9. KIT - KIT - Media - News - 200 Years of Pioneering Spirit: How Otto Lehmann Laid the Foundation for Modern Displays [kit.edu]

- 10. researchgate.net [researchgate.net]

- 11. Liquid crystal - Wikipedia [en.wikipedia.org]

- 12. GLCS - Historical outline [glcs.ovgu.de]

- 13. colorado.edu [colorado.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Phenyl benzoate | 93-99-2 [chemicalbook.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels [mdpi.com]

- 20. EP0808825A1 - Phenyl benzoate derivatives and liquid crystal compositions - Google Patents [patents.google.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Liquid Crystalline Properties of 4-Ethoxyphenyl 4-propylbenzoate

This guide provides a comprehensive technical overview of the synthesis, characterization, and liquid crystalline properties of 4-Ethoxyphenyl 4-propylbenzoate. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of calamitic liquid crystals.

Introduction: The Molecular Architecture of a Mesogen

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] this compound is a calamitic (rod-shaped) molecule belonging to the phenyl benzoate class of liquid crystals. Its molecular structure, characterized by a rigid core composed of two phenyl rings linked by an ester group, and flexible terminal alkyl and alkoxy chains, is conducive to the formation of mesophases. The interplay of molecular geometry, polarity, and intermolecular forces dictates the thermal stability and nature of the liquid crystalline phases. Understanding these structure-property relationships is paramount for the rational design of new liquid crystal materials for various technological applications, including displays and optical systems.[2][3]

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through an esterification reaction between 4-propylbenzoic acid and 4-ethoxyphenol. This reaction is a cornerstone of organic synthesis and can be accomplished via several methods, with Steglich esterification being a common and efficient choice for this class of compounds.

Synthesis of Precursors

1. 4-Propylbenzoic Acid: This precursor can be synthesized from benzene through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction and subsequent oxidation of the alkyl chain.[4] A common laboratory-scale synthesis involves the oxidation of 4-propylacetophenone.[1]

2. 4-Ethoxyphenol: This compound can be prepared by the Williamson ether synthesis, reacting hydroquinone with ethyl bromide in the presence of a base.[5] Alternatively, it can be synthesized from ethanol and 1,4-benzoquinone.[5]

Esterification Protocol (Steglich Esterification)

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester formation at room temperature, which helps to avoid side reactions.[6]

Materials:

-

4-Propylbenzoic acid

-

4-Ethoxyphenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-propylbenzoic acid and 1.1 equivalents of 4-ethoxyphenol in anhydrous dichloromethane.

-

Add 0.1 equivalents of DMAP to the solution.

-

In a separate beaker, dissolve 1.1 equivalents of DCC in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Experimental workflow for liquid crystal characterization.

Expected Liquid Crystalline Properties and Structure-Property Relationships

Based on its molecular structure and comparison with similar phenyl benzoate liquid crystals, this compound is expected to exhibit a nematic liquid crystal phase. [7]The presence and stability of this mesophase are governed by several factors:

-

Rigid Core: The biphenyl benzoate core provides the necessary rigidity for anisotropic alignment.

-

Terminal Chains: The ethoxy and propyl terminal chains contribute to the flexibility and influence the melting and clearing points. The length of these alkyl/alkoxy chains plays a crucial role in determining the mesophase type and transition temperatures. [8]* Ester Linkage: The ester group contributes to the polarity and linearity of the molecule, which are important for maintaining the liquid crystalline order.

The specific transition temperatures and the breadth of the nematic range would be highly dependent on the purity of the compound.

Potential Applications

Phenyl benzoate-based liquid crystals are widely used in liquid crystal display (LCD) technology due to their favorable dielectric and optical anisotropy, and chemical stability. While this compound itself may not be a primary component in current display mixtures, its study provides valuable insights into the fundamental structure-property relationships that guide the development of new liquid crystal materials with tailored properties for advanced applications, including:

-

Display Technologies: As a component in eutectic mixtures to optimize the operating temperature range and electro-optical performance.

-

Optical Devices: In applications such as optical switches, sensors, and tunable filters.

-

Drug Delivery: The anisotropic nature of liquid crystals can be exploited for the controlled release of therapeutic agents.

Conclusion